1-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-3-(oxepan-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-3-(oxepan-4-yl)urea is a synthetic organic compound that features a thiazole ring, an oxepane ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-3-(oxepan-4-yl)urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoethyl ethyl sulfide with thiourea under basic conditions to form 5-ethyl-1,3-thiazole.
Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide.
Formation of the Oxepane Ring: The oxepane ring is synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Coupling of Thiazole and Oxepane Rings: The thiazole and oxepane rings are coupled using a urea linkage, typically through a reaction between an isocyanate derivative of the thiazole and an amine derivative of the oxepane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-3-(oxepan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The ethyl group on the thiazole ring can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
1-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-3-(oxepan-4-yl)urea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial or fungal infections.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: It can be used as a probe to study the interactions of thiazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-3-(oxepan-4-yl)urea involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-[2-(5-Methyl-1,3-thiazol-2-yl)ethyl]-3-(oxepan-4-yl)urea: Similar structure but with a methyl group instead of an ethyl group.
1-[2-(5-Propyl-1,3-thiazol-2-yl)ethyl]-3-(oxepan-4-yl)urea: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
1-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-3-(oxepan-4-yl)urea is unique due to the specific combination of the thiazole and oxepane rings, which imparts distinct chemical and biological properties. The ethyl group on the thiazole ring can influence the compound’s reactivity and binding affinity, making it a valuable scaffold for further research and development.
Properties
IUPAC Name |
1-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-3-(oxepan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-2-12-10-16-13(20-12)5-7-15-14(18)17-11-4-3-8-19-9-6-11/h10-11H,2-9H2,1H3,(H2,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLBNSLCVUNCAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CCNC(=O)NC2CCCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.